molecular formula C9H12N4O4S2 B1192229 Azidoethyl-SS-propionic NHS ester

Azidoethyl-SS-propionic NHS ester

Cat. No.: B1192229
M. Wt: 304.4 g/mol
InChI Key: KEOGJOSSYXNLNK-UHFFFAOYSA-N
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Description

Azidoethyl-SS-propionic NHS ester (CAS: 2243566-44-9) is a multifunctional chemical linker widely employed in antibody-drug conjugates (ADCs), PROTACs, and bioconjugation applications. Its molecular formula is C₉H₁₂N₄O₄S₂, with a molecular weight of 304.35 . The compound features three critical functional groups:

  • Azide (-N₃): Enables copper-free or copper-catalyzed "click chemistry" with alkyne-bearing molecules.
  • Disulfide bond (-S-S-): Provides reducible cleavage in intracellular environments (e.g., glutathione-rich conditions), enhancing targeted drug release .
  • NHS ester (-NHS): Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, facilitating covalent conjugation .

Its applications span ADC synthesis, protein labeling, and biomaterial modification . Storage requires -20°C under inert gas to preserve reactivity and stability .

Properties

Molecular Formula

C9H12N4O4S2

Molecular Weight

304.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate

InChI

InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2

InChI Key

KEOGJOSSYXNLNK-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azidoethyl-SS-propionic NHS ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Azidoethyl-SS-propionic NHS ester and analogous linkers:

Compound Name CAS Molecular Formula Functional Groups Cleavability Key Applications Purity & Storage
This compound 2243566-44-9 C₉H₁₂N₄O₄S₂ Azide, NHS ester, disulfide Reducible ADCs, PROTACs, bioconjugation >98%, -20°C
Azidoethyl-SS-propionic acid 2228857-32-5 C₅H₉N₃O₂S₂ Azide, carboxylic acid, disulfide Reducible Precursor for NHS ester synthesis ≥95%, -20°C
Azidoacetic acid NHS ester 824426-32-6 C₆H₆N₄O₄ Azide, NHS ester Non-reducible Protein labeling, cell biology N/A
BCN-PEG3-Biotin HY-130924 C₂₇H₄₅N₅O₈S BCN, PEG, biotin Non-reducible ADC/PROTAC linker, biotinylation ≥95%, -20°C
3-Azidopropionic Acid Sulfo-NHS Ester 2055198-09-7 C₇H₇N₄NaO₇S Azide, sulfo-NHS ester Non-reducible PEG-based conjugation Solid, room temperature

Reactivity and Application-Specific Advantages

Reducible vs. Non-Reducible Linkers: this compound's disulfide bond allows selective cleavage in reducing environments (e.g., cancer cells), improving therapeutic specificity . In contrast, non-reducible linkers like BCN-PEG3-Biotin ensure stability in extracellular environments . Azidoacetic acid NHS ester lacks a disulfide bond, limiting its use in targeted drug release .

Conjugation Efficiency :

  • The NHS ester group in this compound enables direct amine coupling without additional activation steps. Comparatively, Azidoethyl-SS-propionic acid requires conversion to an NHS ester for similar reactivity .
  • Sulfo-NHS esters (e.g., 3-Azidopropionic Acid Sulfo-NHS Ester) enhance water solubility but may exhibit lower membrane permeability .

Click Chemistry Compatibility :

  • Azide-containing compounds (e.g., this compound, Azidoethyl-SS-propionic acid) are compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), reducing copper toxicity risks in live-cell labeling .

Stability and Handling

  • Temperature Sensitivity : this compound degrades under light and repeated freeze-thaw cycles, necessitating storage at -20°C . Azidoethyl-SS-propionic acid shares similar storage requirements .

Research Findings and Industrial Relevance

  • ADC Development : this compound's reducible linker design enhances tumor-specific payload release, as demonstrated in PROTAC and ADC preclinical studies .
  • Bioconjugation : Its dual azide-NHS functionality supports modular conjugation strategies, enabling combinatorial drug delivery systems .
  • Market Availability : Supplied by multiple vendors (e.g., MedChemExpress, Molecular Depot) in 1mg–5g scales, with pricing reflective of high purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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